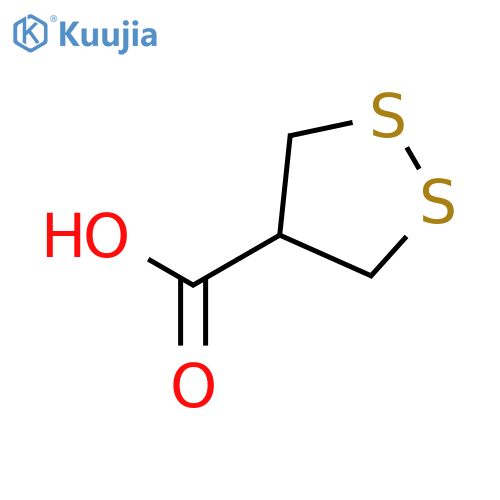Cas no 2224-02-4 (Asparagusic acid)

Asparagusic acid structure
商品名:Asparagusic acid
Asparagusic acid 化学的及び物理的性質
名前と識別子
-
- 1,2-Dithiolane-4-carboxylicacid
- acide 1,2-dithiolane-4-carboxylique
- Asparagusic acid
- 1,2-Dithiolane-4-carboxylicacid(6CI,7CI,8CI,9CI)
- Asparagusicacid
- A901670
- ARACHIDONIC ACID TRIFLUOROMETHYLKETONE
- D82957
- HY-50730
- PH-800/21
- [1,2]dithiolane-4-carboxylic acid
- UNII-VAD3XV509R
- SCHEMBL2796676
- ASPARAGUSIC ACID [MI]
- CHEMBL3581910
- DTXSID00176779
- 1,2-DITHIOLANE-4-CARBOXYLIC ACID
- C01892
- 2224-02-4
- PH 800/21
- CHEBI:18091
- Q312125
- 5-19-07-00224 (Beilstein Handbook Reference)
- 1,2-DITHIACYCLOPENTANE-4-CARBOXYLIC ACID
- MFCD01729684
- AKOS006277672
- CS-B0536
- CAA22402
- VAD3XV509R
- 1,2-Dithiolan-4-carbonsA currencyure
- dithiolane-4-carboxylic acid
- BRN 0112178
- BS-16096
- Asparagusate
- DTXCID1099270
-
- MDL: MFCD01729684
- インチ: InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6)
- InChIKey: AYGMEFRECNWRJC-UHFFFAOYSA-N
- ほほえんだ: O=C(O)C1CSSC1
計算された属性
- せいみつぶんしりょう: 149.98098
- どういたいしつりょう: 149.98092178 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 98.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 150.2
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 87.9Ų
じっけんとくせい
- 密度みつど: 1.503
- ゆうかいてん: 75.7-76.5°C
- ふってん: 323.9°Cat760mmHg
- フラッシュポイント: 149.7°C
- 屈折率: 1.645
- PSA: 37.3
Asparagusic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1250826-100mg |
1,2-Dithiolane-4-carboxylicacid(6CI,7CI,8CI,9CI) |
2224-02-4 | 98% | 100mg |
$140 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1317167-100mg |
dithiolane-4-carboxylic acid |
2224-02-4 | 97% | 100mg |
$115 | 2024-07-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A885038-5mg |
Asparagusic acid |
2224-02-4 | 98% | 5mg |
¥872.10 | 2022-09-02 | |
| ChemScence | CS-B0536-100mg |
Asparagusic acid |
2224-02-4 | ≥96.0% | 100mg |
$487.0 | 2022-04-27 | |
| ChemScence | CS-B0536-5mg |
Asparagusic acid |
2224-02-4 | ≥96.0% | 5mg |
$84.0 | 2022-04-27 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce44250-5mg |
Asparagusic acid |
2224-02-4 | 98% | 5mg |
¥756.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1250826-250mg |
1,2-Dithiolane-4-carboxylicacid(6CI,7CI,8CI,9CI) |
2224-02-4 | 98% | 250mg |
$170 | 2024-06-06 | |
| ChemScence | CS-B0536-50mg |
Asparagusic acid |
2224-02-4 | ≥96.0% | 50mg |
$324.0 | 2022-04-27 | |
| eNovation Chemicals LLC | Y1317167-5G |
dithiolane-4-carboxylic acid |
2224-02-4 | 97% | 5g |
$970 | 2024-07-21 | |
| Ambeed | A710707-100mg |
1,2-Dithiolane-4-carboxylic acid |
2224-02-4 | 98% | 100mg |
$174.0 | 2025-02-21 |
Asparagusic acid 関連文献
-
Nengzhong Wang,Puli Saidhareddy,Xuefeng Jiang Nat. Prod. Rep. 2020 37 246
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2004 21 H1
-
Edoardo Longo,Karen Wright,Mario Caruso,Emanuela Gatto,Antonio Palleschi,Manuela Scarselli,Maurizio De Crescenzi,Marco Crisma,Fernando Formaggio,Claudio Toniolo,Mariano Venanzi Nanoscale 2015 7 15495
-
Hansen Yu,Yanan Wang,Haiyang Yang,Kang Peng,Xingyuan Zhang J. Mater. Chem. B 2017 5 4121
-
5. Photoresponsive SAMs on gold fabricated from azobenzene-functionalised asparagusic acid derivativesUlrich Siemeling,Clemens Bruhn,Frauke Bretthauer,Marta Borg,Frank Tr?ger,Florian Vogel,Waleed Azzam,Mihaela Badin,Thomas Strunskus,Christof W?ll Dalton Trans. 2009 8593
2224-02-4 (Asparagusic acid) 関連製品
- 65134-74-9(3,3'-Disulfanediylbis(2S)-2-methylpropanoic Acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2224-02-4)Asparagusic acid

清らかである:99%/99%
はかる:100mg/250mg
価格 ($):223.0/374.0